

An In-depth Technical Guide to Jasmolactone Isomers: Chemical Properties and Biological Significance

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Compound Name:	Jasmolactone					
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Introduction

Jasmolactones are a group of lactone compounds that are structurally related to jasmonic acid, a key phytohormone involved in plant growth, development, and stress responses. These molecules, characterized by their distinct jasmine-like aroma, have garnered significant interest in the fragrance and flavor industries. Beyond their organoleptic properties, **jasmolactone** isomers are emerging as molecules of interest in chemical biology and drug development due to their potential to modulate biological pathways. This technical guide provides a comprehensive overview of the chemical properties of various **jasmolactone** isomers, detailed experimental protocols for their synthesis, and an exploration of their role in biological signaling pathways.

Isomer Classification and Structure

Jasmolactones are broadly classified based on the size of the lactone ring (gamma- or delta-) and the stereochemistry of the exocyclic double bond (cis/Z or trans/E). The lactone ring is a cyclic ester, and the position of the oxygen atom within the ring determines whether it is a five-membered (gamma) or six-membered (delta) lactone. Each of these can exist as cis (Z) or trans (E) isomers, depending on the arrangement of substituents around the double bond in the



side chain. Furthermore, the chiral center at the carbon atom to which the side chain is attached gives rise to enantiomers (R and S).

The most commonly encountered **jasmolactone**s include:

- δ-Jasmolactone (Jasmolactone, (Z)-7-Decen-5-olide): A six-membered lactone ring with a cis-double bond in the side chain. Its IUPAC name is 6-((Z)-pent-2-en-1-yl)tetrahydro-2H-pyran-2-one.[1][2]
- y-**Jasmolactone** ((Z)-Dec-7-en-4-olide): A five-membered lactone ring with a cis-double bond. Its IUPAC name is 5-((Z)-hex-3-en-1-yl)dihydro-2(3H)-furanone.[3][4]
- trans-y-Jasmolactone: A five-membered lactone ring with a trans-double bond.[5]

Physicochemical Properties of Jasmolactone Isomers

The different isomeric forms of **jasmolactone** exhibit distinct physicochemical properties, which are crucial for their separation, characterization, and application. The following tables summarize the available quantitative data for the key isomers.

Table 1: General Properties of **Jasmolactone** Isomers



Isomer Name	Common Name(s)	Molecular Formula	Molecular Weight (g/mol)	CAS Number
(Z)-δ- Jasmolactone	Jasmolactone, delta- Jasmolactone	C10H16O2	168.23	32764-98-0[6][7]
(Z)-γ- Jasmolactone	cis-γ-Jasmine lactone	C10H16O2	168.23	63095-33-0
(E)-γ- Jasmolactone	trans-y-Jasmine lactone	C10H16O2	168.2328[5]	Not readily available
Racemic (Z)-7- Decen-5-olide	Jasminlactone	C10H16O2	168.23	25524-95-2[8]

Table 2: Physical and Chemical Properties of **Jasmolactone** Isomers

Property	(Z)-δ- Jasmolactone	(Z)-y- Jasmolactone	(E)-y- Jasmolactone	Racemic (Z)-7- Decen-5-olide
Appearance	Colorless liquid[6][9]	Colorless to pale yellow liquid	-	Colorless to pale yellow liquid[8]
Boiling Point (°C)	150[6]	273-277 @ 760 mmHg[3]	-	115[8]
Density (g/mL)	1.01[6]	0.974-0.980 @ 25°C[3]	-	0.995-1.00[8]
Refractive Index (@20°C)	1.475 - 1.480[6]	1.462-1.468[3]	-	1.473 - 1.481[8]
Optical Rotation [α]D	Data not available[6][8]	-	-	Data not available[8]
Flash Point (°C)	>110[6]	111.67[3]	-	280[8]
Vapor Pressure (mmHg @20°C)	0.0022[6]	-	-	0.225[8]



Experimental Protocols Synthesis of (Z)-y-Jasmolactone

A common method for the synthesis of y-**jasmolactone** involves a Grignard reaction followed by hydrolysis, reduction, and lactonization.[10]

Step 1: Grignard Reaction to Synthesize (Z)-4-oxo-7-decenoic acid ester

- In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a
 nitrogen inlet, place a solution of a 3-carboalkoxypropionyl halide in an appropriate organic
 solvent (e.g., THF).
- Add a catalytic amount of a copper catalyst (e.g., CuCl).
- Cool the mixture to a suitable temperature (e.g., -78 °C).
- Slowly add a solution of (Z)-3-hexenylmagnesium halide (a Grignard reagent) in the same solvent via the dropping funnel.
- Maintain the reaction temperature during the addition.
- After the addition is complete, allow the reaction to stir for a specified time while gradually warming to room temperature.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (Z)-4-oxo-7-decenoic acid ester.

Step 2: Hydrolysis, Reduction, and Lactonization

 Dissolve the crude (Z)-4-oxo-7-decenoic acid ester in a suitable solvent system (e.g., a mixture of ethanol and water).



- Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0 °C) to reduce the ketone.
- After the reduction is complete, add a base (e.g., sodium hydroxide) to hydrolyze the ester.
- Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.
- Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to induce lactonization.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure (Z)-γjasmolactone.

Enantioselective Synthesis via Enzymatic Resolution

Optically active **jasmolactone**s can be prepared by enzymatic resolution of the corresponding racemates. This method leverages the stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer, allowing for the separation of the two.[11]

Protocol for Enzymatic Hydrolysis of Racemic δ -**Jasmolactone**:

- Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
- Disperse the racemic δ -jasmolactone in the buffer.
- Add a lipase enzyme (e.g., from Candida rugosa).
- Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the hydrolysis (e.g., by chiral GC).
- When approximately 50% conversion is reached, stop the reaction by adding a suitable solvent (e.g., ethyl acetate) and filtering off the enzyme.



- Separate the aqueous and organic layers.
- The unreacted enantiomer of δ -jasmolactone remains in the organic layer.
- Acidify the aqueous layer to protonate the hydrolyzed carboxylic acid.
- Extract the aqueous layer with an organic solvent to isolate the hydroxy acid corresponding to the other enantiomer.
- The isolated hydroxy acid can then be re-lactonized under acidic conditions to yield the other enantiomer of δ-jasmolactone.
- Purify both the unreacted lactone and the newly formed lactone by column chromatography.

Biological Signaling Pathways

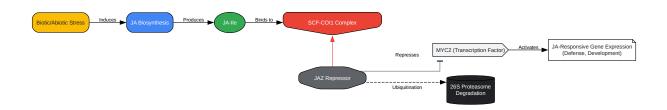
Jasmolactones are closely related to jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-IIe). The JA signaling pathway is a crucial component of the plant's defense system against herbivores and necrotrophic pathogens, and it also regulates various developmental processes. The core of the JA signaling pathway involves the SCF(COI1) complex, JAZ repressor proteins, and transcription factors such as MYC2.

In the absence of a stimulus, JAZ proteins bind to and repress transcription factors like MYC2, preventing the expression of JA-responsive genes. Upon biotic or abiotic stress, the levels of JA-Ile increase. JA-Ile then acts as a molecular glue, promoting the interaction between the JAZ repressors and the F-box protein COI1, which is part of the SCF(COI1) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, which can then activate the expression of downstream genes involved in defense and development.

While the direct role of **jasmolactone** isomers in this central signaling pathway is still under investigation, their structural similarity to jasmonates suggests they may act as agonists or antagonists of the JA receptor or be involved in the regulation of JA biosynthesis or metabolism.

Jasmonate Signaling Pathway





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Caption: A simplified diagram of the core jasmonate signaling pathway.

Conclusion

The study of **jasmolactone** isomers presents a fascinating intersection of organic chemistry, analytical science, and chemical biology. Their diverse structures and corresponding range of chemical and physical properties make them valuable targets for synthesis and important components in the chemical industry. Furthermore, their relationship with the jasmonate signaling pathway opens up exciting avenues for research into their biological functions and potential applications in agriculture and medicine. This guide provides a foundational resource for professionals seeking to explore the chemistry and biological relevance of these intriguing molecules. Further research is warranted to fully elucidate the specific roles of each **jasmolactone** isomer in biological systems and to explore their potential as novel therapeutic agents or agrochemicals.

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